

The Environmental Fate of Disperse Red 60 in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B082247*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60 (DR60), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester fibers. [1] Due to its extensive use and the nature of dyeing processes, a significant amount of this dye can be released into aquatic environments through industrial effluents. [2] The low water solubility and potential persistence of **Disperse Red 60** raise concerns about its environmental fate and potential toxicological effects on aquatic ecosystems. [1][3] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of **Disperse Red 60** in aquatic systems, including its physicochemical properties, and pathways of degradation (biodegradation, photodegradation, and hydrolysis), and aquatic toxicity. This guide also outlines detailed experimental protocols for assessing the environmental fate of disperse dyes.

Physicochemical Properties of Disperse Red 60

Understanding the fundamental physicochemical properties of **Disperse Red 60** is essential for predicting its behavior and distribution in aquatic environments. These properties influence its solubility, partitioning between water and sediment, and bioavailability to aquatic organisms. A summary of key properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	<chem>C20H13NO4</chem>	[3]
Molecular Weight	331.33 g/mol	[4]
Appearance	Deep red powder	[4]
Water Solubility	Insoluble	[3]
Melting Point	185 °C	[3]

Environmental Fate and Degradation Pathways

The environmental persistence of **Disperse Red 60** is determined by its susceptibility to various degradation processes in aquatic systems, primarily biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation involves the breakdown of organic compounds by microorganisms. While specific kinetic data for the biodegradation of **Disperse Red 60** in natural aquatic environments is limited, studies on the decolorization of textile effluents containing this dye have been conducted. For instance, a study using a bacterial consortium demonstrated that *Bacillus cereus* could achieve $76.29 \pm 0.51\%$ decolorization of **Disperse Red 60** within 24 hours under specific laboratory conditions.[5] However, it is important to note that decolorization does not necessarily equate to complete mineralization of the dye into harmless substances. The complex aromatic structure of anthraquinone dyes like **Disperse Red 60** can make them resistant to rapid biodegradation.

Conceptual biodegradation pathway of **Disperse Red 60**.

Photodegradation

Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation is influenced by factors such as the dye's chemical structure, water clarity, and the presence of photosensitizers. While specific studies on the photodegradation quantum yield and half-life of **Disperse Red 60** in aquatic environments are not readily available, research on other disperse dyes suggests that this class of compounds

can undergo photocatalytic degradation. For example, the photocatalytic degradation of Disperse Red 167 has been demonstrated using a CeFeO₃ catalyst under optimal conditions of pH 8.[6] The process generally involves the generation of highly reactive hydroxyl radicals that attack the dye molecule.

General experimental workflow for a photodegradation study.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the water. For many organic compounds, hydrolysis can be a significant degradation pathway. Information on the hydrolysis of **Disperse Red 60** is scarce in the context of environmental fate. However, studies on the dyeing process indicate that some disperse dyes can undergo hydrolysis under alkaline conditions. To accurately assess the environmental persistence of **Disperse Red 60**, hydrolysis studies following standardized guidelines, such as OECD Guideline 111, are necessary. This would involve determining the hydrolysis rate constants at acidic, neutral, and alkaline pH values to predict its stability in various aquatic environments.

Aquatic Toxicity of Disperse Red 60

The potential for **Disperse Red 60** to cause harm to aquatic organisms is a key aspect of its environmental risk assessment. While comprehensive ecotoxicological data, including LC50 and EC50 values for a range of aquatic species, are not readily available for **Disperse Red 60**, some studies have investigated its sub-lethal effects.

A study on the early life stages of zebrafish (*Danio rerio*) exposed to environmentally realistic concentrations of **Disperse Red 60** (up to 1.0 µg/L) for 96 hours did not find any significant effects on survival, hatching rate, or the occurrence of malformations.[2] However, the study did report biochemical alterations, suggesting that even at low concentrations, the dye could induce a physiological stress response in the fish embryos.[2]

It is important to note that the toxicity of dyes can sometimes increase during degradation processes due to the formation of more toxic intermediates. For example, a study on the photo-Fenton degradation of Disperse Red 1 showed an initial increase in toxicity to *Daphnia similis* due to the formation of degradation products, followed by a decrease in toxicity as these intermediates were further degraded.

Table 2: Summary of Aquatic Toxicity Data for **Disperse Red 60** and Related Dyes

Test Organism	Dye	Endpoint	Concentration	Exposure Duration	Reference
Zebrafish (Danio rerio)	Disperse Red 60	No effect on survival or hatching	Up to 1.0 µg/L	96 hours	[2]
Daphnia similis	Disperse Red 1	Acute EC50	0.13 mg/L	48 hours	[4]
Raphidocelis subcapitata (Algae)	Disperse Red 1	Chronic NOEC	0.06 µg/L	72 hours	[4]

Experimental Protocols

To ensure the generation of reliable and comparable data on the environmental fate of disperse dyes, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a comprehensive set of guidelines for testing the properties of chemicals.

Biodegradation Testing (Adapted from OECD 301)

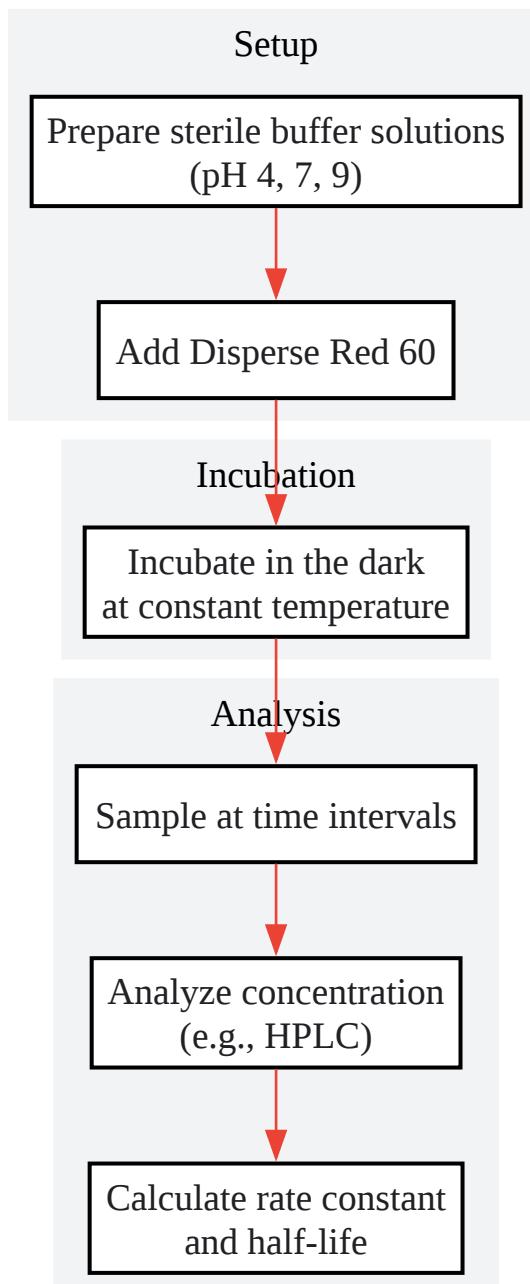
This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.

- **Test System:** A defined volume of mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
- **Test Substance:** **Disperse Red 60** is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
- **Incubation:** The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
- **Measurement:** The extent of biodegradation is determined by measuring a parameter such as dissolved organic carbon (DOC), CO₂ evolution, or oxygen consumption.

- Data Analysis: The percentage of degradation is calculated over time. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution or O₂ consumption) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Photodegradation Testing

This protocol is designed to determine the rate of direct photolysis of a chemical in water.


- Test Solution: A solution of **Disperse Red 60** is prepared in purified water, buffered to a relevant environmental pH (e.g., 7).
- Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
- Experimental Setup: The test is conducted in temperature-controlled quartz cells to allow for UV light penetration.
- Sampling: Aliquots of the solution are taken at various time intervals.
- Analysis: The concentration of **Disperse Red 60** in the samples is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a UV detector.
- Data Analysis: The rate constant and half-life of photodegradation are calculated from the concentration-time data. The quantum yield can also be determined by measuring the light intensity.

Hydrolysis Testing (Adapted from OECD 111)

This test determines the rate of hydrolysis of a chemical as a function of pH.

- Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- Test Substance: A known concentration of **Disperse Red 60** is added to each buffer solution.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).

- Sampling and Analysis: Samples are taken at different time points, and the concentration of the parent compound is determined by a suitable analytical method (e.g., HPLC).
- Data Analysis: The rate of hydrolysis is determined for each pH. If the reaction follows first-order kinetics, the rate constant (k) and half-life ($t_{1/2}$) are calculated.

[Click to download full resolution via product page](#)

Workflow for determining hydrolysis as a function of pH.

Aquatic Toxicity Testing (Adapted from OECD 203, 202, and 201)

Standard acute toxicity tests are conducted on representatives of three trophic levels: fish, invertebrates (daphnids), and algae.

- Fish Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of **Disperse Red 60** for 96 hours. The mortality is recorded, and the LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.
- Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnids (e.g., *Daphnia magna*) are exposed to various concentrations of the dye for 48 hours. The number of immobilized daphnids is counted, and the EC50 (the concentration that causes an effect in 50% of the organisms) is determined.
- Alga, Growth Inhibition Test (OECD 201): Algae (e.g., *Raphidocelis subcapitata*) are exposed to different concentrations of **Disperse Red 60** for 72 hours. The inhibition of growth is measured (e.g., by cell counts), and the EC50 for growth rate inhibition is calculated.

Conclusion

The environmental fate of **Disperse Red 60** in aquatic systems is a complex issue that requires further investigation. While its physicochemical properties suggest low water solubility, which may lead to partitioning to sediment, its persistence and potential for long-range transport are not well understood. The available data on its biodegradation and photodegradation are limited and often derived from studies on textile effluent treatment rather than standardized environmental fate studies. Similarly, comprehensive aquatic toxicity data, particularly standard endpoints like LC50 and EC50 values, are lacking for **Disperse Red 60**. The sub-lethal effects observed in zebrafish embryos highlight the need for more detailed ecotoxicological studies. To adequately assess the environmental risk posed by **Disperse Red 60**, further research following standardized protocols is crucial to generate robust and reliable data on its persistence, degradation pathways, and toxicity to a range of aquatic organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- To cite this document: BenchChem. [The Environmental Fate of Disperse Red 60 in Aquatic Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082247#environmental-fate-of-disperse-red-60-in-aquatic-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com